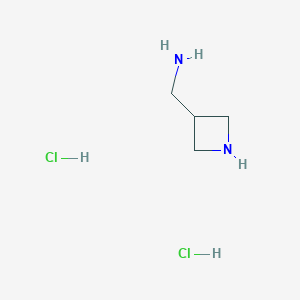

Azetidin-3-ylmethanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.06 g/mol . It is a heterocyclic amine, specifically an azetidine derivative, and is often used in research and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-ylmethanamine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing and custom synthesis . These methods ensure high purity and consistent quality, which are essential for its use in various applications .

Análisis De Reacciones Químicas

Types of Reactions

Azetidin-3-ylmethanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidin-3-ylmethanone, while reduction may produce azetidin-3-ylmethanol .

Aplicaciones Científicas De Investigación

Chemistry

Azetidin-3-ylmethanamine dihydrochloride serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of new materials and chemical entities with tailored properties.

Biology

In biological research, this compound is investigated for its role as an enzyme inhibitor and receptor ligand. The azetidine ring structure is known to interact with specific biological targets, making it valuable in pharmacological studies.

Medicine

This compound has potential therapeutic applications, particularly as a precursor in drug development. Its derivatives have been explored for their efficacy against multidrug-resistant pathogens, including Mycobacterium tuberculosis .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| This compound | C5H12ClN | 0.93 | Lacks dimethyl groups, potentially different profile |

| 3,3-Dimethylazetidine hydrochloride | C5H12ClN | 0.93 | Increased steric hindrance due to additional methyl groups |

| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine | C6H15ClN2 | 0.82 | Contains an additional methylene bridge |

| Azetidin-3-ylmethanol hydrochloride | C5H13ClN | 0.74 | Alcohol functional group may influence solubility |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research indicates that azetidin derivatives can selectively inhibit sphingosine kinases (SphK1 and SphK2), which are implicated in various diseases . The structure–activity relationship (SAR) studies reveal how modifications to the azetidine ring can enhance inhibitory activity.

- Antimicrobial Activity : A study highlighted the effectiveness of azetidine-based compounds against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents .

- Polymer Production : In industrial applications, this compound is utilized in producing advanced materials such as polymers, benefiting from its reactive functional groups .

Mecanismo De Acción

The mechanism of action of azetidin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: Found in nature and used as a building block for biologically active compounds.

Oxetane derivatives: Similar four-membered heterocycles with different reactivity and stability profiles.

Uniqueness

Azetidin-3-ylmethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactions and biological interactions .

Actividad Biológica

Azetidin-3-ylmethanamine dihydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, potential therapeutic uses, and related research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring, which is essential for its biological interactions. The dihydrochloride salt form enhances solubility and stability, making it suitable for various medicinal applications. The presence of a methanamine group contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that azetidine derivatives can inhibit the growth of various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis . The compound's mechanism of action may involve interference with mycolic acid biosynthesis, crucial for the bacteria's cell wall integrity.

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, some azetidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

- Potential Antidepressant Properties : The structural characteristics of azetidin-3-ylmethanamine suggest potential antidepressant effects, similar to other compounds in its class that have shown efficacy in preclinical models .

Antimicrobial Activity

A study identified several azetidine derivatives with minimal inhibitory concentration (MIC) values under 10 μM against Mycobacterium tuberculosis, indicating strong antimicrobial potential without significant resistance development . The following table summarizes the MIC values for selected azetidine derivatives:

| Compound Name | MIC (μM) | Target Organism |

|---|---|---|

| BGAz-001 | 30.5 | Mycobacterium smegmatis |

| BGAz-002 | 64.5 | Mycobacterium bovis BCG |

| BGAz-003 | <10 | Multidrug-resistant strains |

Neuroprotective Activity

In another study focusing on neuroprotection, azetidine derivatives were evaluated for their ability to protect against oxidative stress-induced neurodegeneration. The most effective compound demonstrated a significant reduction in caspase activity, suggesting a mechanism of action that involves apoptosis inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the azetidine ring and substituents can lead to significant differences in biological activity:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Azetidine ring with methanamine group | Antimicrobial, neuroprotective |

| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | Additional dimethyl groups | Enhanced solubility |

| 4-Amino-pyridine | Amino group on pyridine | Antimicrobial activity |

Propiedades

Número CAS |

221095-80-3 |

|---|---|

Fórmula molecular |

C4H11ClN2 |

Peso molecular |

122.60 g/mol |

Nombre IUPAC |

azetidin-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3,5H2;1H |

Clave InChI |

AXLCTJVEKFLWLD-UHFFFAOYSA-N |

SMILES |

C1C(CN1)CN.Cl.Cl |

SMILES canónico |

C1C(CN1)CN.Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.